Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine

Description

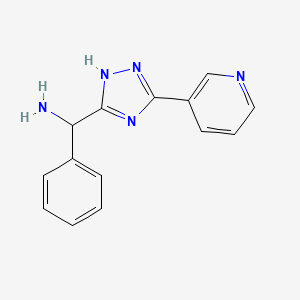

Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-3-yl group at the 5-position and a phenylmethanamine moiety at the 3-position. The triazole ring contributes to hydrogen-bonding interactions, while the pyridine and phenyl groups modulate lipophilicity and target engagement.

Properties

Molecular Formula |

C14H13N5 |

|---|---|

Molecular Weight |

251.29 g/mol |

IUPAC Name |

phenyl-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanamine |

InChI |

InChI=1S/C14H13N5/c15-12(10-5-2-1-3-6-10)14-17-13(18-19-14)11-7-4-8-16-9-11/h1-9,12H,15H2,(H,17,18,19) |

InChI Key |

LBGAEMWNQASVEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC(=NN2)C3=CN=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

Introduction of the pyridine ring: This step often involves coupling reactions such as Suzuki or Heck coupling to attach the pyridine moiety to the triazole ring.

Attachment of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Biological Probes: It can be used as a fluorescent probe for pH monitoring and other biological assays.

Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key structural analogs, emphasizing substituent variations and their implications:

Key Observations :

- Triazole Regioisomerism : The 1,2,4-triazole scaffold (target compound) vs. 1,2,3-triazole (Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) alters electronic properties and binding affinity. The 1,2,4-triazole’s nitrogen arrangement favors interactions with polar enzyme pockets .

- Substituent Impact : Pyridin-3-yl groups (target compound, Topiroxostat) enhance π-π stacking with aromatic residues in enzymes. Conversely, ester or nitrile groups (e.g., Topiroxostat) introduce steric and electronic effects critical for target specificity .

- Methanamine vs.

Pharmacokinetic and Pharmacodynamic Comparisons

- Metabolic Stability : Fluorinated analogs (e.g., trifluoromethylphenyl derivatives in ) exhibit prolonged half-lives due to electron-withdrawing effects, whereas the target compound’s pyridinyl group may undergo faster oxidative metabolism .

- Enantiomeric Purity : highlights enantiomers (e.g., Compounds 96/97) with distinct retention times (1.41 vs. 2.45 min), underscoring the need for chiral resolution in analogues with stereocenters .

Biological Activity

Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine, also known by its IUPAC name 4-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)aniline, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H11N5 and a molecular weight of 237.27 g/mol. Its structure features a phenyl group connected to a triazole ring that is substituted with a pyridine moiety. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H11N5 |

| Molecular Weight | 237.27 g/mol |

| IUPAC Name | 4-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)aniline |

| CAS Number | 1018168-01-8 |

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar triazole derivatives against various bacterial strains. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer activity. In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines through pathways involving caspases and reactive oxygen species (ROS) production .

Case Study:

A specific case study explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased early and late apoptotic cells upon treatment .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The triazole ring can chelate metal ions in enzymes such as cytochrome P450, leading to altered metabolic processes.

- DNA Interaction : The compound may intercalate into DNA structures, disrupting replication and transcription processes.

- Signal Transduction Pathways : It can modulate signaling pathways involved in cell survival and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Formation of the Triazole Ring : Utilizing copper-catalyzed azide alkyne cycloaddition (CuAAC) methods.

- Pyridine Substitution : Introducing the pyridine moiety through electrophilic aromatic substitution reactions.

- Final Coupling : The final step involves coupling the triazole with phenylamine derivatives under controlled conditions to yield the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.